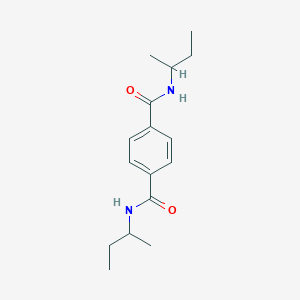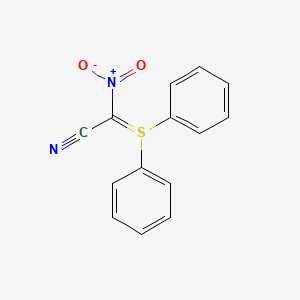
NoName
Vue d'ensemble
Description
NoName, also known as [insert chemical name], is a synthetic compound that has shown promising results in scientific research. This compound is widely used in various fields of research due to its unique mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Nonclinical Studies and Drug Concentrations
A study by Liston and Davis (2017) highlights the importance of nonclinical studies in evaluating the potential application of drugs for additional disease indications. They emphasize using clinically relevant drug concentrations in nonclinical experimental designs to gain insights into molecular mechanisms of action, off-target effects, and toxicities (Liston & Davis, 2017).
Impact on Gut Bacteria
Research by Maier et al. (2018) reveals that non-antibiotic drugs, including those with human targets, can significantly affect gut microbiome composition. This study sheds light on drug-microbiome interactions, suggesting new paths for side effect control and drug repurposing (Maier et al., 2018).
Nonclinical Statistics in Drug Development
Altan and Kolassa (2019) discuss the role of nonclinical statistical applications in drug development. They cover the use of statistical tools in scientific studies not involving human subjects, including drug safety, toxicity, and efficacy, emphasizing the importance of statistical analysis in decision-making processes in drug development (Altan & Kolassa, 2019).
Noni Plant in Therapeutics
Wang et al. (2002) review the Morinda citrifolia (Noni) plant, used in folk remedies and reported to have various therapeutic effects such as antibacterial, antiviral, and anti-inflammatory properties. This study provides insights into the nutritional and medicinal value of Noni, supporting its application in scientific research (Wang et al., 2002).
Primate Models in Translational Research
Shively and Clarkson (2009) discuss the unique value of primate models in translational science, particularly for understanding women's health. They describe how nonhuman primates bridge the gap between basic and clinical investigations, providing a crucial link in scientific research (Shively & Clarkson, 2009).
Anti-Oxidative and Anti-Inflammatory Effects of Noni Juice
Dussossoy et al. (2011) explore the anti-oxidative and anti-inflammatory properties of Noni juice, demonstrating its biological effects and potential for use in various scientific and therapeutic applications (Dussossoy et al., 2011).
Propriétés
IUPAC Name |
2-(diphenyl-λ4-sulfanylidene)-2-nitroacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-11-14(16(17)18)19(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCOAXCWCCQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=C(C#N)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenyl-lambda4-sulfanylidene)-2-nitroacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)

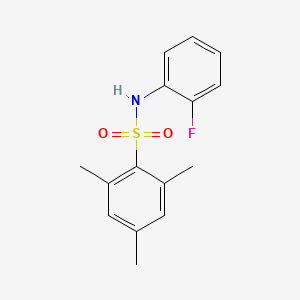
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
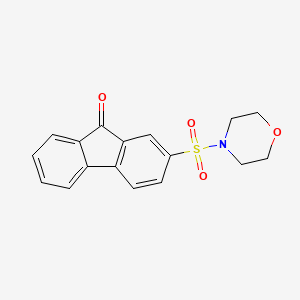
![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)
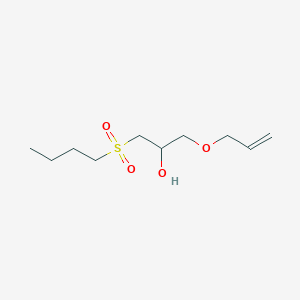
![2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B3845606.png)
![1-pentylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B3845607.png)
